molecular formula C16H26N2O B6631589 3-amino-N,2-dimethyl-N-(4-phenylbutyl)butanamide

3-amino-N,2-dimethyl-N-(4-phenylbutyl)butanamide

Cat. No. B6631589
M. Wt: 262.39 g/mol
InChI Key: UZRISVGUBPQXSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-N,2-dimethyl-N-(4-phenylbutyl)butanamide, also known as ADB-BUTINACA, is a synthetic cannabinoid that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the indazole-3-carboxamide family of synthetic cannabinoids and has been found to have a high affinity for the CB1 and CB2 receptors in the endocannabinoid system.

Mechanism of Action

3-amino-N,2-dimethyl-N-(4-phenylbutyl)butanamide exerts its effects through binding to the CB1 and CB2 receptors in the endocannabinoid system. This binding leads to the activation of downstream signaling pathways, resulting in the modulation of various physiological processes.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate various physiological processes, including pain, inflammation, and neurological function. This compound has also been found to have potential anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

3-amino-N,2-dimethyl-N-(4-phenylbutyl)butanamide has several advantages for use in lab experiments, including its high affinity for the CB1 and CB2 receptors and its potential applications in the study of the endocannabinoid system. However, limitations of this compound include its potential for abuse and lack of information on its long-term effects.

Future Directions

Future research on 3-amino-N,2-dimethyl-N-(4-phenylbutyl)butanamide could focus on further elucidating its mechanism of action and potential applications in the treatment of various physiological and pathological processes. Additionally, studies could investigate the potential for developing novel synthetic cannabinoids with improved efficacy and safety profiles.

Synthesis Methods

The synthesis of 3-amino-N,2-dimethyl-N-(4-phenylbutyl)butanamide involves the reaction of 3-amino-1,2-dimethyl-1H-indazole with 4-phenylbutyryl chloride in the presence of a base such as triethylamine. The resulting compound is then purified through column chromatography to obtain the final product.

Scientific Research Applications

3-amino-N,2-dimethyl-N-(4-phenylbutyl)butanamide has been found to have potential applications in scientific research, specifically in the study of the endocannabinoid system. This compound has been used in studies to investigate the role of the CB1 and CB2 receptors in various physiological and pathological processes, such as pain, inflammation, and neurological disorders.

properties

IUPAC Name

3-amino-N,2-dimethyl-N-(4-phenylbutyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O/c1-13(14(2)17)16(19)18(3)12-8-7-11-15-9-5-4-6-10-15/h4-6,9-10,13-14H,7-8,11-12,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZRISVGUBPQXSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)N)C(=O)N(C)CCCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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